molecular formula C15H14O4 B090833 Peucedanin CAS No. 133-26-6

Peucedanin

Cat. No.: B090833
CAS No.: 133-26-6
M. Wt: 258.27 g/mol
InChI Key: YQBNJPACAUPNLV-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Sodium phenylpyruvate can be synthesized from acetophenone. Here’s a common synthetic route

      Industrial Production: Industrial methods may involve modifications of the above route or alternative processes.

  • Chemical Reactions Analysis

      Reactions: Sodium phenylpyruvate serves as a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For instance, decarboxylation reactions may require heat or specific catalysts.

      Major Products: The major products formed during reactions involving sodium phenylpyruvate vary based on the specific reaction type.

  • Scientific Research Applications

      Chemistry: Sodium phenylpyruvate is used in studies related to organic synthesis and enzyme kinetics.

      Biology: It plays a role in metabolic pathways and enzymatic reactions.

      Medicine: Research explores its potential therapeutic applications.

      Industry: Applications include chemical production and pharmaceutical development.

  • Mechanism of Action

    • The exact mechanism by which sodium phenylpyruvate exerts its effects depends on the context. It may involve interactions with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    • Sodium phenylpyruvate’s uniqueness lies in its structure and reactivity. Similar compounds include other α-keto acids and carboxylic acid derivatives.

    Biological Activity

    Peucedanin, a furanocoumarin isolated from various species of the genus Peucedanum, has garnered significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

    Overview of this compound

    This compound is primarily extracted from Peucedanum officinale and Peucedanum tauricum, belonging to the Apiaceae family. It is recognized for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects.

    This compound exhibits multiple mechanisms of action that contribute to its biological activities:

    • Antiproliferative Effects : this compound has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa cells. It induces early apoptosis and blocks the G1 phase of the cell cycle, leading to decreased cell viability .
    • Apoptosis Induction : Research indicates that this compound activates apoptotic pathways without causing necrosis. This is evidenced by decreased levels of heat-shock proteins (Hsp 27 and 72) in treated cells .
    • Antibacterial Activity : this compound demonstrates antibacterial properties against several pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Its efficacy has been linked to its ability to inhibit bacterial growth and biofilm formation .

    Case Studies and Research Findings

    Several studies have investigated the biological activities of this compound, providing insights into its therapeutic potential:

    • Anticancer Activity :
      • A study conducted on HeLa cells revealed that this compound induces apoptosis through mitochondrial pathways and affects the expression of key apoptotic proteins. The results indicated a significant reduction in cell viability at concentrations above 10 µM .
    • Antibacterial Properties :
      • In vitro studies demonstrated that this compound exhibits minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.15 µg/mL against various bacterial strains. Molecular docking studies further elucidated its binding interactions with bacterial enzymes, enhancing understanding of its antibacterial mechanisms .
    • Ethnobotanical Applications :
      • Historically, this compound has been used as a piscicide in traditional practices among Native American tribes. This application underscores its potent biological activity beyond medicinal uses .

    Comparative Biological Activity Table

    The following table summarizes the biological activities of this compound compared to other furanocoumarins:

    Compound Activity Type Mechanism Reference
    This compoundAnticancerInduces apoptosis; inhibits cell cycle progression
    BergaptenAnticancerArrests G2/M phase; cytotoxic effects
    XanthotoxinAntibacterialInhibits bacterial enzymes; disrupts cell wall synthesis
    MoellendorffilineAntioxidantScavenges free radicals; enhances cellular defense

    Properties

    CAS No.

    133-26-6

    Molecular Formula

    C15H14O4

    Molecular Weight

    258.27 g/mol

    IUPAC Name

    3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one

    InChI

    InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3

    InChI Key

    YQBNJPACAUPNLV-UHFFFAOYSA-N

    SMILES

    CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC

    Canonical SMILES

    CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC

    melting_point

    85.0 °C

    Key on ui other cas no.

    133-26-6

    Synonyms

    peucedanin

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.